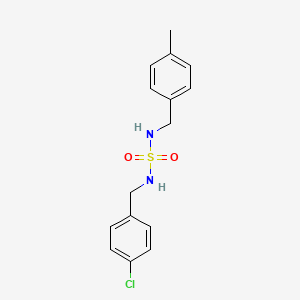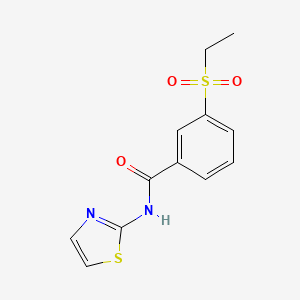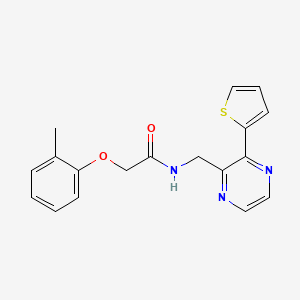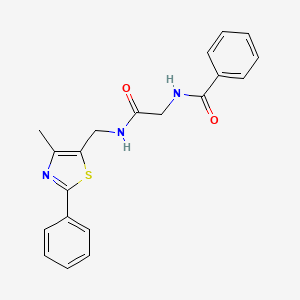![molecular formula C13H15FO B2548877 [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287342-14-5](/img/structure/B2548877.png)
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as FMPBM, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs for a variety of diseases.
Mécanisme D'action
The exact mechanism of action of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but studies have shown that it interacts with a variety of cellular targets, including ion channels, enzymes, and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. It has also been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments include its potent anti-cancer activity, its ability to modulate multiple cellular targets, and its potential use in the treatment of chronic pain and inflammatory diseases. However, there are also limitations to using [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments, including its relatively complex synthesis method and its potential toxicity.
Orientations Futures
There are many potential future directions for the study of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new drug candidates based on its structure and properties. Other potential future directions include the investigation of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol's potential use in combination with other drugs for the treatment of cancer and other diseases, as well as the development of new drug delivery systems to improve its efficacy and reduce toxicity.
Méthodes De Synthèse
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 2-fluoro-6-methylphenyl lithium with bicyclo[1.1.1]pentanone, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-fluoro-6-methylphenyl magnesium bromide with bicyclo[1.1.1]pentanone, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. Studies have shown that [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-9-3-2-4-10(14)11(9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAANLIHDLSNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)


![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)





![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)
![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)